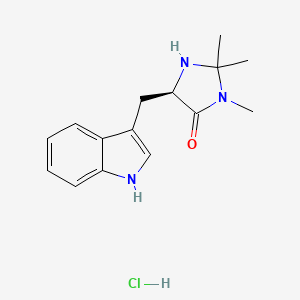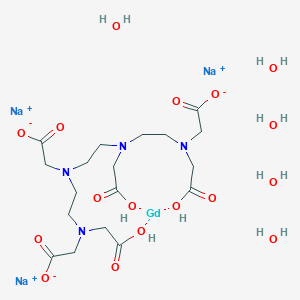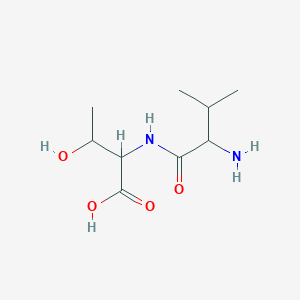
3-oxo-N-phenyldodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 3-oxo-C12-aniline involves synthetic routes that typically include the reaction of dodecanoic acid with aniline under specific conditions. The reaction conditions often involve the use of a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of dodecanoic acid and the amine group of aniline . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-oxo-C12-aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aniline group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
3-oxo-C12-aniline has several scientific research applications:
Chemistry: It is used as a model compound to study quorum sensing mechanisms in bacteria.
Biology: It serves as an inhibitor of the LasR receptor in Pseudomonas aeruginosa, making it useful in studying bacterial communication and biofilm formation.
Medicine: Research on this compound can lead to the development of new antimicrobial agents targeting quorum sensing pathways.
Industry: It can be used in the development of coatings and materials that prevent bacterial colonization.
Mechanism of Action
The mechanism of action of 3-oxo-C12-aniline involves its interaction with the LasR receptor in Pseudomonas aeruginosa. By mimicking the native 3-oxo-C12 acyl homoserine lactone signal, it binds to the LasR receptor and inhibits its activity. This inhibition disrupts the quorum sensing mechanism, preventing the bacteria from coordinating activities such as biofilm formation and virulence factor production .
Comparison with Similar Compounds
3-oxo-C12-aniline can be compared with other similar compounds such as:
N-(3-oxododecanoyl)-L-homoserine lactone: Another quorum sensing signal molecule used by Pseudomonas aeruginosa.
N-(3-oxooctanoyl)-DL-homoserine lactone: A shorter-chain analog with similar quorum sensing inhibitory properties.
N-Butyryl-DL-homoserine lactone: A compound with a different acyl chain length affecting its binding affinity and inhibitory activity.
3-oxo-C12-aniline is unique due to its non-hydrolysable aniline head group, which provides stability and strong inhibitory activity against the LasR receptor.
Properties
Molecular Formula |
C18H27NO2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-oxo-N-phenyldodecanamide |
InChI |
InChI=1S/C18H27NO2/c1-2-3-4-5-6-7-11-14-17(20)15-18(21)19-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3,(H,19,21) |
InChI Key |
GYOZLHQAMICVMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)





